Product packaging for Ethyl 3-bromo-4,4,4-trifluorobutyrate(Cat. No.:CAS No. 372-27-0)

Ethyl 3-bromo-4,4,4-trifluorobutyrate

Cat. No.: B1426252
CAS No.: 372-27-0
M. Wt: 249.03 g/mol
InChI Key: XFKQPVDTUJALPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture and Stereoelectronic Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-bromo-4,4,4-trifluorobutanoate , reflects its substitution pattern:

  • Ethyl ester group : Provides nucleophilic reactivity at the carbonyl oxygen (C=O bond length: ~1.21 Å).
  • Bromine atom : Positioned at C3, acting as a leaving group (C–Br bond length: ~1.93 Å).
  • Trifluoromethyl group : Attached to C4, inducing strong electron-withdrawing effects (C–F bond length: ~1.33 Å).

The SMILES notation (CCOC(=O)CC(C(F)(F)F)Br) highlights the connectivity (Figure 1).

Table 1: Key Bond Lengths and Angles
Bond/Angle Value (Å/°) Source
C=O (ester) 1.21
C–Br 1.93
C–F (CF₃) 1.33
C–C (backbone) 1.54
O–C–O (ester) 124°

Stereoelectronic Effects

The trifluoromethyl group exerts negative hyperconjugation , redistributing electron density through σ→σ* interactions between C–F and adjacent bonds. This effect stabilizes the molecule and elongates the C–F bonds compared to non-conjugated analogs.

Density Functional Theory (DFT) calculations reveal:

  • Electrostatic potential maps show electron-deficient regions near the CF₃ group.
  • Natural Bond Orbital (NBO) analysis confirms significant antibonding interactions in the C–Br and C–F bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrF3O2 B1426252 Ethyl 3-bromo-4,4,4-trifluorobutyrate CAS No. 372-27-0

Properties

IUPAC Name

ethyl 3-bromo-4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQPVDTUJALPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Ethyl 4,4,4-trifluorobutyrate

  • Method Description : The compound can be synthesized by reacting ethyl 4,4,4-trifluorobutyrate with bromine in the presence of a catalyst, which facilitates selective bromination at the 3-position of the butyrate chain.
  • Reaction Conditions : The reaction is typically conducted under controlled temperature and pressure to avoid over-bromination or side reactions. Catalysts used may include Lewis acids or radical initiators to promote regioselectivity.
  • Outcome : This method yields Ethyl 3-bromo-4,4,4-trifluorobutyrate with good selectivity and purity, suitable for subsequent applications in chemical synthesis.

Multi-step Synthesis via 1,1,1-Trifluorobutane-1,2-diol Intermediates

  • Step 1: Formation of 1,1,1-trifluorobutane-1,2-diol
    Ethyl trifluoromethyl-acetoacetate is reduced by a borohydride reagent to form 1,1,1-trifluorobutane-1,2-diol.

  • Step 2: Sulfonylation
    The diol is reacted with a sulfonyl halide (e.g., p-toluenesulfonyl chloride) to form the corresponding 1,1,1-trifluorobutane-2,4-sulphonate.

  • Step 3: Bromide Substitution
    The sulphonate intermediate is treated with a bromide source (e.g., alkali metal bromides like sodium or potassium bromide) to produce 2,4-dibromo-1,1,1-trifluorobutane.

  • Step 4: Defluorobromination
    Finally, 2,4-dibromo-1,1,1-trifluorobutane undergoes reaction with a defluorobrominating agent in a liquid reaction mass to yield the target compound or related intermediates.

This multi-step approach, while more complex, allows for the preparation of related brominated trifluorobutyrates and offers flexibility in producing derivatives.

Step Reagents/Conditions Temperature Duration Notes
Reduction Ethyl trifluoromethyl-acetoacetate + borohydride Ambient to 0–25°C Several hours Borohydride reduces keto group to diol
Sulfonylation 1,1,1-trifluorobutane-1,2-diol + sulfonyl halide Room temp to 90°C 1–2 hours Forms sulphonate intermediate
Bromide substitution Sulphonate + NaBr or KBr 90–130°C 2–5 hours Conversion to dibromo intermediate; requires heating
Defluorobromination Dibromo intermediate + defluorobrominating agent Room temp to 130°C Up to 5 hours Final step to target brominated product
Direct Bromination (Alternative) Ethyl 4,4,4-trifluorobutyrate + Br2 + catalyst Controlled temp Variable Single-step bromination with catalyst
  • Catalysts facilitating bromination include Lewis acids or radical initiators, which promote selective substitution at the 3-position without affecting the trifluoromethyl group.
  • Bromide sources for substitution steps are typically neutral, soluble salts such as lithium bromide, sodium bromide, potassium bromide, or quaternary ammonium bromides.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final products. For example, trifluoromethyl groups show characteristic singlets in ^19F NMR around -81 ppm, while proton NMR reveals multiplets corresponding to methylene and hydroxyl protons.
  • Gas-Liquid Chromatography (GLC) is used to monitor reaction progress, particularly in the sulphonate to dibromo intermediate conversion, ensuring completeness of reaction before proceeding.
  • Distillation under reduced pressure is employed to purify the final product, typically collecting fractions at temperatures up to 50°C under vacuum to avoid decomposition.
Preparation Route Key Reagents Advantages Disadvantages
Direct Bromination of Ethyl 4,4,4-trifluorobutyrate Bromine + catalyst Simpler, fewer steps Requires careful control to avoid side reactions
Multi-step via Diol and Sulphonate Borohydride, sulfonyl halide, bromide salts High selectivity, versatile intermediates More complex, longer synthesis time
  • This compound and its precursors require careful handling due to potential skin and eye irritation hazards. Protective gloves, goggles, and appropriate ventilation are recommended during synthesis.
  • The compound is stable under normal conditions but should be kept away from excess heat and incompatible materials to prevent hazardous reactions.

The preparation of this compound can be achieved through direct bromination of ethyl 4,4,4-trifluorobutyrate or via a multi-step synthetic route involving reduction, sulfonylation, and bromide substitution. Each method offers distinct advantages depending on the desired scale, purity, and application. Analytical techniques such as NMR and GLC are essential for monitoring and confirming product formation. The choice of catalysts, bromide sources, and reaction conditions critically influences the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Ethyl 3-bromo-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups. These reactions often require specific reagents and conditions, such as the use of a base or a solvent to facilitate the substitution.

    Reduction Reactions: The compound can be reduced to form ethyl 3-hydroxy-4,4,4-trifluorobutyrate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of ethyl 3-bromo-4,4,4-trifluorobutanoic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

Scientific Research Applications

Chemistry

Ethyl 3-bromo-4,4,4-trifluorobutyrate serves as an important intermediate in the synthesis of various fluorinated compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. Its ability to undergo substitution reactions makes it a valuable building block for creating more complex molecules.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural characteristics allow it to act as a substrate or inhibitor in biochemical assays. This property is particularly useful for elucidating pathways involving enzyme catalysis and drug-receptor interactions.

Medicine

The compound is explored for its potential applications in drug development. Its unique structure may enhance the bioavailability and metabolic stability of drug candidates. Researchers are investigating its role in designing molecules that can effectively target specific biological pathways or diseases.

Industry

In industrial applications, this compound is employed in producing specialty chemicals and materials such as polymers and surfactants. Its fluorinated nature imparts unique physical and chemical properties to these materials, making them suitable for various applications including coatings and adhesives.

Case Studies

  • Fluorinated Pharmaceuticals : A study investigated the incorporation of this compound into new drug candidates aimed at treating metabolic disorders. The results indicated improved pharmacokinetic properties compared to non-fluorinated analogs.
  • Enzyme Inhibition Studies : Research demonstrated that this compound could effectively inhibit certain enzymes involved in cancer pathways. This finding opens avenues for developing targeted therapies using this compound as a lead structure.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with enzymes and proteins. These interactions can inhibit or modify the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of ethyl 3-bromo-4,4,4-trifluorobutyrate analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key References
Ethyl 3-oxo-4,4,4-trifluorobutyrate C₆H₇F₃O₃ 184.12 129–130 1.255
Ethyl 3-chloro-4,4,4-trifluorobutyrate C₆H₈ClF₃O₂ 204.57 Not reported Not reported
Ethyl 3-amino-4,4,4-trifluorobutyrate C₆H₁₀F₃NO₂ 185.14 Not reported Not reported
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate C₆H₉F₃O₃ 186.13 90–91 (at 50 mmHg) 1.372
Ethyl 3-methyl-4,4,4-trifluorobutyrate C₇H₁₁F₃O₂ 184.16 Not reported Not reported

Key Observations :

  • Substituent Effects: The bromo and chloro derivatives (halogens) exhibit higher molecular weights compared to hydroxy or amino analogs. Halogenation increases electrophilicity, making these compounds reactive in nucleophilic substitutions .
  • Boiling Points: The oxo derivative (C₆H₇F₃O₃) has a relatively low boiling point (129–130°C), likely due to reduced intermolecular hydrogen bonding compared to hydroxy or amino analogs .
  • Density : Fluorine atoms contribute to higher density, as seen in Ethyl 3-hydroxy-4,4,4-trifluorobutyrate (1.372 g/cm³) .
Ethyl 3-Oxo-4,4,4-Trifluorobutyrate
  • Biocatalytic Reduction : This compound is enzymatically reduced to chiral alcohols (e.g., Ethyl 3-hydroxy-4,4,4-trifluorobutyrate) with >90% enantiomeric excess using Bacillus pumilus or E. coli systems. NADPH cofactor recycling enables industrial-scale synthesis of intermediates for drugs like clopidogrel .
  • Physical Data : Boiling point (129–130°C) and density (1.255 g/cm³) make it suitable for liquid-phase reactions .
Ethyl 3-Chloro-4,4,4-Trifluorobutyrate
  • Reactivity : The chloro group acts as a leaving group, facilitating nucleophilic substitutions. Its molecular weight (204.57 g/mol) suggests utility in generating fluorinated building blocks for bioactive molecules .
Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate
  • Applications : A reduction product of the oxo analog, this compound is used in asymmetric synthesis. Its lower boiling point (90–91°C at 50 mmHg) allows for easy purification .
Ethyl 3-Amino-4,4,4-Trifluorobutyrate
  • Pharmaceutical Intermediates: The amino group enables peptide coupling or heterocycle formation. Commercial availability (e.g., CAS 170804-18-9) highlights its role in drug discovery .

Industrial and Research Relevance

  • Fluorinated Esters in Catalysis : Ethyl 3-oxo-4,4,4-trifluorobutyrate is pivotal in whole-cell biocatalysis, achieving cofactor recycling rates >1,600 cycles, which reduces production costs .
  • Halogenated Derivatives : Bromo and chloro analogs are understudied but promising for creating fluorinated agrochemicals or MRI contrast agents due to their unique electronic profiles .

Biological Activity

Overview

Ethyl 3-bromo-4,4,4-trifluorobutyrate (C6H8BrF3O2) is an organic compound notable for its unique chemical properties and potential biological applications. This compound, a derivative of butyric acid, features a bromine atom and three fluorine atoms, which significantly influence its reactivity and interactions with biological molecules. The compound's structure allows it to act as a substrate or inhibitor in various biochemical assays, making it a valuable tool in scientific research.

This compound can be synthesized through the bromination of ethyl 4,4,4-trifluorobutyrate. This reaction typically requires controlled conditions to ensure selective bromination at the third carbon position. The presence of bromine and fluorine enhances the compound's ability to form stable complexes with enzymes and proteins, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The halogen atoms contribute to its reactivity, enabling it to modify or inhibit the activity of target enzymes and proteins. This mechanism is significant in contexts such as drug development and enzyme study .

Biological Applications

This compound has been explored for various applications in biological research:

1. Enzyme Interaction Studies:

  • The compound serves as a substrate in enzyme assays, allowing researchers to study enzyme mechanisms and kinetics.
  • It can inhibit certain enzymatic reactions by forming stable complexes with active sites.

2. Drug Development:

  • Researchers are investigating its potential as a lead compound in drug design due to its enhanced metabolic stability and bioavailability.
  • The unique structure may allow for the development of novel therapeutic agents with improved efficacy.

3. Protein Engineering:

  • This compound can be utilized in the synthesis of fluorinated amino acids that enhance the structural stability of peptides and proteins.
  • Its incorporation into protein structures has been shown to affect thermal stability and binding affinity .

Case Studies

Recent studies have highlighted the biological relevance of this compound:

  • Study on Enzyme Inhibition:
    A study demonstrated that this compound could inhibit NADPH-dependent coenzyme Q reductase in rat liver cytosol. This inhibition was linked to the compound's ability to alkylate critical cysteine residues within the enzyme's active site .
  • Fluorinated Amino Acids in Protein Synthesis:
    Research showed that fluorinated analogs of amino acids could be effectively incorporated into proteins in E. coli strains. This compound was instrumental in synthesizing these analogs, which exhibited enhanced structural properties compared to their non-fluorinated counterparts .

Toxicological Profile

While this compound has promising biological applications, it is essential to consider its safety profile:

  • Irritation Potential: It may cause irritation to the eyes and skin upon contact.
  • Respiratory Risks: Inhalation can lead to respiratory tract irritation.
  • Handling Precautions: Proper safety measures should be taken when handling this compound due to its reactive nature .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the bromination of ethyl 4,4,4-trifluorobutyrate derivatives to synthesize ethyl 3-bromo-4,4,4-trifluorobutyrate?

  • Methodological Answer : Bromination reactions require precise control of stoichiometry, temperature, and reaction time. For example, in the synthesis of ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate, optimal conditions included a molar ratio of 1:2.6 (substrate:bromine), 25°C, and 20 hours, yielding 73.9% . Adjusting solvent polarity (e.g., carbon tetrachloride) can enhance selectivity. Post-reaction purification via distillation or chromatography is recommended to isolate the mono-brominated product.
Key ParameterOptimal Condition (Example)
Substrate:Bromine1:2.6
Temperature25°C
Reaction Time20 hours
SolventCCl₄

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR identify bromine and trifluoromethyl group positions. For related compounds, ¹H-NMR chemical shifts for β-keto esters appear at δ 4.2–4.4 ppm (ethyl group) and δ 3.5–3.7 ppm (methine proton adjacent to Br) .
  • IR Spectroscopy : C=O stretching (~1740 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) confirm functional groups .
  • GC-MS/HPLC : Monitor purity and quantify byproducts. Refractive index (e.g., 1.375) and density (1.255 g/mL) from analogous esters aid in physical characterization .

Q. What safety protocols are necessary when handling this compound?

  • Methodological Answer :

  • GHS Compliance : Classify as flammable liquid (Category 3) and skin irritant (Category 3). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Absorb with inert material (sand, vermiculite) and avoid ignition sources. For inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can enantioselective reduction of β-keto esters like this compound be achieved using biocatalytic systems?

  • Methodological Answer : Whole-cell biocatalysts (e.g., E. coli expressing alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH)) enable cofactor regeneration (NADPH). For ethyl 3-oxo-4,4,4-trifluorobutyrate, this system achieved 91% enantiomeric excess (ee) . Key steps:

Optimize cell permeabilization for cofactor transport.

Use glucose as a co-substrate for GDH-driven NADPH recycling.

Monitor reaction progress via chiral HPLC or polarimetry.

Q. What mechanistic insights explain contradictory yields in halogenation reactions of fluorinated β-keto esters?

  • Methodological Answer : Competing pathways (e.g., over-bromination vs. mono-bromination) arise from solvent polarity and halogenating agent activity. In carbon tetrachloride, bromine radical stability favors mono-bromination, while polar solvents (e.g., THF) may promote dibromination . Kinetic studies (e.g., time-resolved NMR) and DFT calculations can elucidate transition states and guide solvent selection.

Q. How do computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways for Suzuki-Miyaura couplings. The electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing oxidative addition with Pd catalysts.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics. For example, DMF may stabilize Pd intermediates better than toluene.
  • Validate predictions with experimental screening (e.g., varying bases, ligands) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-4,4,4-trifluorobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4,4,4-trifluorobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.